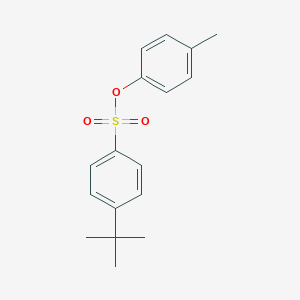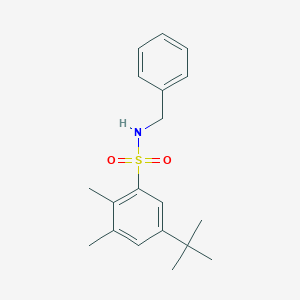
4-Methylphenyl 4-tert-butylbenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methylphenyl 4-tert-butylbenzenesulfonate is a chemical compound that belongs to the class of sulfonates. It is commonly used in scientific research as a reagent in organic synthesis. This compound has gained significant attention in recent years due to its unique properties and potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 4-Methylphenyl 4-tert-butylbenzenesulfonate is not well understood. However, it is believed that the compound acts as a nucleophile and attacks the electrophilic carbon of the sulfonyl chloride group. This results in the formation of a sulfonate ester, which is stable under a wide range of reaction conditions.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 4-Methylphenyl 4-tert-butylbenzenesulfonate. However, studies have shown that the compound is non-toxic and does not exhibit any significant cytotoxicity or genotoxicity. It is also not known to have any adverse effects on human health.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-Methylphenyl 4-tert-butylbenzenesulfonate is its stability under a wide range of reaction conditions. This makes it a useful reagent in organic synthesis, particularly in reactions that require harsh conditions. The compound is also easy to handle and purify, which makes it a popular choice for researchers.
However, there are also some limitations associated with the use of 4-Methylphenyl 4-tert-butylbenzenesulfonate. For example, the compound is relatively expensive compared to other reagents, which may limit its use in large-scale reactions. It is also not suitable for reactions that require acidic conditions as it can undergo hydrolysis.
Direcciones Futuras
There are several future directions for the use of 4-Methylphenyl 4-tert-butylbenzenesulfonate in scientific research. One potential application is in the development of new catalysts for organic reactions. The compound's unique properties make it a promising candidate for use in various catalytic reactions.
Another potential application is in the development of new drugs and therapeutic agents. Studies have shown that 4-Methylphenyl 4-tert-butylbenzenesulfonate has anti-inflammatory properties, which could make it a useful compound in the treatment of various inflammatory diseases.
Conclusion:
In conclusion, 4-Methylphenyl 4-tert-butylbenzenesulfonate is a useful reagent in organic synthesis and has potential applications in various fields. The compound's stability and ease of use make it a popular choice for researchers. While there is limited information available on its biochemical and physiological effects, studies have shown that it is non-toxic and does not exhibit any significant adverse effects on human health. As research in this field continues, it is likely that new applications for 4-Methylphenyl 4-tert-butylbenzenesulfonate will be discovered, making it an increasingly important compound in scientific research.
Métodos De Síntesis
The synthesis of 4-Methylphenyl 4-tert-butylbenzenesulfonate involves the reaction of 4-methylphenol with 4-tert-butylbenzenesulfonyl chloride in the presence of a base such as triethylamine or pyridine. The reaction is carried out at room temperature or slightly elevated temperature under an inert atmosphere. The product is obtained in high yield and purity after purification by column chromatography.
Aplicaciones Científicas De Investigación
4-Methylphenyl 4-tert-butylbenzenesulfonate is widely used in scientific research as a reagent in organic synthesis. It is commonly used as a protecting group for alcohols and amines due to its stability and ease of removal. It is also used as a coupling reagent in peptide synthesis and as a catalyst in various reactions such as esterification and transesterification.
Propiedades
Fórmula molecular |
C17H20O3S |
|---|---|
Peso molecular |
304.4 g/mol |
Nombre IUPAC |
(4-methylphenyl) 4-tert-butylbenzenesulfonate |
InChI |
InChI=1S/C17H20O3S/c1-13-5-9-15(10-6-13)20-21(18,19)16-11-7-14(8-12-16)17(2,3)4/h5-12H,1-4H3 |
Clave InChI |
WMZUMKQGKKEQBL-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OS(=O)(=O)C2=CC=C(C=C2)C(C)(C)C |
SMILES canónico |
CC1=CC=C(C=C1)OS(=O)(=O)C2=CC=C(C=C2)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6,11-Dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carbonitrile](/img/structure/B281124.png)
![N-[(5-tert-butyl-2,3-dimethylphenyl)sulfonyl]glycine](/img/structure/B281125.png)
![Methyl 5-{(cyclohexylcarbonyl)[(4-ethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281126.png)
![N-[4-(1-piperidinylcarbonyl)phenyl]-8-quinolinesulfonamide](/img/structure/B281127.png)


![Ethyl 5-{[(9,10-dioxo-9,10-dihydro-2-anthracenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281130.png)

![4-{[(9,10-Dioxo-9,10-dihydro-2-anthracenyl)sulfonyl]amino}benzoic acid](/img/structure/B281135.png)
![N,N-dibenzyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B281137.png)


![3-{[(5-Tert-butyl-2,3-dimethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B281142.png)
